- Cobalt catalyzed chemoselective reduction of nitroarenes: hydrosilylation under thermal and photochemical reaction conditions, Chemical Communications (Cambridge, 2023, 59(30), 4527-4530
Cas no 95-68-1 (2,4-dimethylaniline)
2,4-dimethylaniline structure
Product Name:2,4-dimethylaniline
Numero CAS:95-68-1
MF:C8H11N
MW:121.179641962051
MDL:MFCD00007738
CID:34809
PubChem ID:7250
Update Time:2025-06-07
2,4-dimethylaniline Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,4-Dimethylbenzenamine
- 2,4-Xylidine
- 2,4-Dimethylaniline
- m-Xylidine
- 1-Amino-2,4-dimethylbenzene
- 2,4-Dimethyl aminobenzene
- 2,4-Dimethylbenzenamine (ACI)
- 2,4-Xylidine (8CI)
- 2,4-Dimethylphenylamine
- 2,4-Xylylamine
- 4-Amino-1,3-dimethylbenzene
- 4-Amino-1,3-xylene
- NSC 7640
- Amitraz Imp. A (BP): 2,4-Dimethylaniline (2,4-Xylidine)
- 2,4-dimethylaniline
-
- MDL: MFCD00007738
- Inchi: 1S/C8H11N/c1-6-3-4-8(9)7(2)5-6/h3-5H,9H2,1-2H3
- Chiave InChI: CZZZABOKJQXEBO-UHFFFAOYSA-N
- Sorrisi: NC1C(C)=CC(C)=CC=1
- BRN: 636243
Proprietà calcolate
- Massa esatta: 121.08900
- Massa monoisotopica: 121.089
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 9
- Conta legami ruotabili: 0
- Complessità: 90.6
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: niente
- Superficie polare topologica: 26A^2
Proprietà sperimentali
- Colore/forma: Liquido oleoso incolore [1]
- Densità: 0.98 g/mL at 25 °C(lit.)
- Punto di fusione: −14.3 °C (lit.)
- Punto di ebollizione: 218 °C(lit.)
- Punto di infiammabilità: Fahrenheit: 208,4 ° f
Celsius: 98 ° c - Indice di rifrazione: n20/D 1.558(lit.)
- PH: 7 (22g/l, H2O, 20℃)
- Solubilità: 5g/l
- Coefficiente di ripartizione dell'acqua: 5 g/L (20 ºC)
- Stabilità/Periodo di validità: Stable. Combustible. Incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, chloroformates, halogens.
- PSA: 26.02000
- LogP: 2.46680
- Merck: 10084
- Pressione di vapore: 0.16 mmHg ( 25 °C)
- FEMA: 3596
- Sensibilità: Sensibile alla luce
- Solubilità: Leggermente solubile in acqua, solubile in etanolo, etere, benzene e altri solventi organici. [12]
2,4-dimethylaniline Informazioni sulla sicurezza
-
Simbolo:
- Prompt:pericoloso
- Parola segnale:Danger
- Dichiarazione di pericolo: H301,H311,H331,H373,H411
- Dichiarazione di avvertimento: P261,P273,P280,P301+P310,P311
- Numero di trasporto dei materiali pericolosi:UN 1711 6.1/PG 2
- WGK Germania:2
- Codice categoria di pericolo: 23/24/25-33-51/53
- Istruzioni di sicurezza: S28-S36/37-S45-S61-S28A
- CODICI DEL MARCHIO F FLUKA:8
- RTECS:ZE8925000
-
Identificazione dei materiali pericolosi:
- Termine di sicurezza:6.1
- Gruppo di imballaggio:II
- Frasi di rischio:R23/24/25; R33; R51/53
- Classe di pericolo:6.1
- PackingGroup:II
- TSCA:Yes
- Limite esplosivo:1.1-7.0%(V)
- Condizioni di conservazione:room temp
2,4-dimethylaniline Dati doganali
- CODICE SA:2921419000
- Dati doganali:
Codice doganale cinese:
2921419000Panoramica:
HS:292141900 Sale anilino IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
292141900 anilina e suoi sali. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%
2,4-dimethylaniline Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0667-25ml |
2,4-dimethylaniline |
95-68-1 | 98.0%(GC&T) | 25ml |
¥165.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0667-500ml |
2,4-dimethylaniline |
95-68-1 | 98.0%(GC&T) | 500ml |
¥725.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D090A-100g |
2,4-dimethylaniline |
95-68-1 | 99% | 100g |
¥107.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D090A-500g |
2,4-dimethylaniline |
95-68-1 | 99% | 500g |
¥245.0 | 2022-05-30 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105631-500mg |
2,4-dimethylaniline |
95-68-1 | 500mg |
¥313.90 | 2023-09-03 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105632-100ml |
2,4-dimethylaniline |
95-68-1 | 99% | 100ml |
¥95.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105632-25ml |
2,4-dimethylaniline |
95-68-1 | 99% | 25ml |
¥41.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105632-10l |
2,4-dimethylaniline |
95-68-1 | 99% | 10l |
¥4094.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105632-2.5L |
2,4-dimethylaniline |
95-68-1 | 99% | 2.5l |
¥1331.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105632-20l |
2,4-dimethylaniline |
95-68-1 | 99% | 20l |
¥5774.90 | 2023-09-03 |
2,4-dimethylaniline Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Phenylsilane Catalysts: Dicobalt octacarbonyl Solvents: Tetrahydrofuran ; 3 h, 100 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: 2-Propanone, O-[(2,4,6-trimethylphenyl)sulfonyl]oxime Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ; 1.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
Riferimento
- Electrophilic amination of diarylcadmium reagents: the effect of aminating reagent's structure, Journal of Chemical Sciences (Berlin, 2022, 134(4),
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Ethanol , Methanol ; 2 h, 2 MPa, 60 °C
Riferimento
- In situ-formed cobalt nanoparticles embedded within carbonaceous matrix as highly efficient and selective catalysts for the hydrogenation of nitroarenes, Sustainable Chemistry and Pharmacy, 2022, 29,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Molybdenum nitride (Mo2N) Solvents: Ethanol ; 1 h, 30 °C
Riferimento
- Mo2N as a high-efficiency catalyst for transfer hydrogenation of nitrobenzene using stoichiometric hydrazine hydrate, Molecular Catalysis, 2022, 531,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Ammonia , Tripotassium phosphate Catalysts: Copper , 2633071-98-2 Solvents: Dimethyl sulfoxide , Water ; 48 h, 80 °C
Riferimento
- Porous polymeric ligand promoted copper-catalyzed C-N coupling of (hetero)aryl chlorides under visible-light irradiation, Science China: Chemistry, 2021, 64(1), 17-21
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Oxygen , Hydrazine hydrate (1:1) Catalysts: Molybdenum nitrogen oxide , Carbon nitride (C3N4) Solvents: Ethanol ; 1 h, 30 °C
Riferimento
- Unsaturated Mo in Mo4O4N3 for efficient catalytic transfer hydrogenation of nitrobenzene using stoichiometric hydrazine hydrate, Green Chemistry, 2021, 23(21), 8545-8553
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Carbon Solvents: Methanol , Water ; 3 h, 5 bar, 90 °C
Riferimento
- Co,N-Codoped Porous Carbon-Supported CoyZnS with Superior Activity for Nitroarene Hydrogenation, ACS Sustainable Chemistry & Engineering, 2020, 8(15), 6118-6126
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide , Manganese, bromodicarbonyl[6-[(diphenylphosphino-κP)methyl]-2,2′-bipyridine-κN1,… Solvents: Toluene ; 48 h, 20 bar, 130 °C; 130 °C → 0 °C; 30 min, 0 °C
Riferimento
- Manganese Catalyzed Hydrogenation of Carbamates and Urea Derivatives, Journal of the American Chemical Society, 2019, 141(33), 12962-12966
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 1.25 h, 1 atm, rt
Riferimento
- Green reusable Pd nanoparticles embedded in phytochemical resins for mild hydrogenations of nitroarenes, New Journal of Chemistry, 2019, 43(44), 17383-17389
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Cobalt oxide (titanium oxide supported) Solvents: Ethanol ; 24 h
Riferimento
- Photocatalytic hydrogenation of nitroarenes: supporting effect of CoOx on TiO2 nanoparticles, New Journal of Chemistry, 2019, 43(2), 748-754
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Lithium hydroxide , Hydrazine hydrate (1:1) Catalysts: Palladium Solvents: 1,4-Dioxane ; 20 min, rt; 16 h, 170 °C
Riferimento
- Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium, Chemical Science, 2019, 10(18), 4775-4781
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Formic acid , Triethylamine Catalysts: Ruthenium, [(1,2,5,6-η)-1,5-cyclooctadiene]bis[(1,2,3-η)-2-methyl-2-propenyl]- , Triphos , Bis(trifluoromethanesulfonyl)imide Solvents: Butyl ether ; 24 h, 130 °C
Riferimento
- Ru-Catalyzed Deoxygenative Transfer Hydrogenation of Amides to Amines with Formic acid/Triethylamine, Advanced Synthesis & Catalysis, 2019, 361(16), 3800-3806
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dimethylformamide ; 8 h, 0.6 MPa, 120 °C
Riferimento
- Solvent-Driven Selectivity Control to Either Anilines or Dicyclohexylamines in Hydrogenation of Nitroarenes over a Bifunctional Pd/MIL-101 Catalyst, ACS Catalysis, 2018, 8(11), 10641-10648
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Molybdenum oxide (MoO3) (cobalt and N-doped graphite, supported on SBA-15) , Cobalt (molybdenum oxide and N-doped graphitic carbon, supported on SBA-15) , Silica Solvents: Ethanol ; 60 min, 30 °C
Riferimento
- N-doped graphitic carbon-improved Co-MoO3 catalysts on ordered mesoporous SBA-15 for chemoselective reduction of nitroarenes, Applied Catalysis, 2018, 559, 127-137
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Water ; 2.5 h, 5 MPa, 100 °C
Riferimento
- Nitrogen-doped graphene-activated metallic nanoparticle-incorporated ordered mesoporous carbon nanocomposites for the hydrogenation of nitroarenes, RSC Advances, 2018, 8(16), 8898-8909
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Hydrogen , Hydrazine hydrate (1:1) Catalysts: Hexadecyl-3-methylimidazolium bromide (Ruthenium supported) Solvents: Ethanol ; 2 h, 2 MPa, 40 °C
Riferimento
- Preparation of Well-Ordered Mesoporous-Silica-Supported Ruthenium Nanoparticles for Highly Selective Reduction of Functionalized Nitroarenes through Transfer Hydrogenation, European Journal of Organic Chemistry, 2018, 2018(2), 209-214
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Sodium hydride Catalysts: Titania Solvents: Tetrahydrofuran ; 1 h, rt
Riferimento
- TiO2-Nanoparticles Catalyzed Synthesis of New Trifluoromethyl-4,5-dihydro-1,2,4-oxadiazoles and Trifluoromethyl-1,2,4-oxadiazoles, Journal of Heterocyclic Chemistry, 2018, 55(7), 1702-1708
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Molybdenum oxide (MoO3) (NiO/SBA-15 supported) , Nickel monoxide (MoO3/SBA-15 supported) Solvents: Ethanol ; 30 min, 40 °C
Riferimento
- Highly chemoselective reduction of nitroarenes over non-noble metal nickel-molybdenum oxide catalysts, Green Chemistry, 2017, 19(3), 809-815
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Tris(pentafluorophenyl)borane , Hydrogen Catalysts: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate , (SP-5-43)-[2,6-Bis[[bis(1-methylethyl)phosphino-κP]oxy]phenyl-κC]chlorohydroirid… Solvents: Toluene ; 24 h, 50 atm, 120 °C
Riferimento
- Deoxygenative Hydrogenation of Amides Catalyzed by a Well-Defined Iridium Pincer Complex, ACS Catalysis, 2016, 6(6), 3665-3669
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Sodium borohydride Catalysts: Nickel , Silica Solvents: Water ; 65 min, rt
Riferimento
- Preparation and characterization of Ni/mZSM-5 zeolite with a hierarchical pore structure by using KIT-6 as silica template: an efficient bi-functional catalyst for the reduction of nitro aromatic compounds, RSC Advances, 2015, 5(43), 34398-34414
Metodo di produzione 21
Condizioni di reazione
Riferimento
- Hydroxylamine-mediated C-C amination via an aza-hock rearrangement, Nature Communications, 2021, 12(1),
Metodo di produzione 22
Condizioni di reazione
1.1 Reagents: Sodium borohydride Catalysts: Ruthenium Solvents: Ethanol , Water ; 240 min, rt
Riferimento
- A One-Step Method for Preparation of Ru Nanoparticle Decorated on Three-Dimensional Graphene with High Catalytic Activity for Reduction of Nitroarenes, Journal of Cluster Science, 2021, 32(4), 959-965
Metodo di produzione 23
Condizioni di reazione
1.1 Reagents: Phenylsilane Catalysts: Triphenylphosphine , Sodium iodide Solvents: Chloroform ; 72 h, 60 °C
1.2 Reagents: Sodium carbonate Solvents: Water
1.2 Reagents: Sodium carbonate Solvents: Water
Riferimento
- NaI/PPh3-Mediated Photochemical Reduction and Amination of Nitroarenes, Organic Letters, 2021, 23(14), 5349-5353
Metodo di produzione 24
Condizioni di reazione
1.1 Reagents: Hydroxyamine hydrochloride , Sulfuric acid Solvents: Acetonitrile ; 25 °C; 10 min, 25 °C
1.2 Reagents: Hydrochloric acid , Titanium chloride (TiCl3) Solvents: Water ; 25 °C; 10 min, 25 °C
1.3 Reagents: Citric acid, sodium salt , Sodium hydroxide Solvents: Water ; basified, 25 °C
1.2 Reagents: Hydrochloric acid , Titanium chloride (TiCl3) Solvents: Water ; 25 °C; 10 min, 25 °C
1.3 Reagents: Citric acid, sodium salt , Sodium hydroxide Solvents: Water ; basified, 25 °C
Riferimento
- C-H Amination of Arenes with Hydroxylamine, Organic Letters, 2020, 22(8), 2931-2934
Metodo di produzione 25
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, 1 atm, rt
Riferimento
- Palladium nanoparticles embedded in mesoporous carbons as efficient, green and reusable catalysts for mild hydrogenations of nitroarenes, RSC Advances, 2020, 10(60), 36741-36750
Metodo di produzione 26
Condizioni di reazione
1.1 Reagents: Potassium carbonate , Sulfur , Water Solvents: Dimethylformamide ; 20 h, 150 °C
Riferimento
- Metal-free chemoselective reduction of nitroaromatics to anilines via hydrogen transfer strategy, Chemical Papers, 2019, 73(4), 965-975
Metodo di produzione 27
Condizioni di reazione
1.1 Reagents: Sodium hydroxide ; 10 min, 80 °C
Riferimento
- Chromogenic spray reagent for the detection and identifi cation of amitraz in biological materials, Journal of Planar Chromatography--Modern TLC, 2019, 32(1), 51-53
Metodo di produzione 28
Condizioni di reazione
1.1 Catalysts: Iron , Copper , Cellulose Solvents: Water ; 5 min, rt
1.2 Reagents: Sodium borohydride ; 7 h, 70 °C
1.2 Reagents: Sodium borohydride ; 7 h, 70 °C
Riferimento
- Cellulose supported bimetallic Fe-Cu nanoparticles: a magnetically recoverable nanocatalyst for quick reduction of nitroarenes to amines in water, Cellulose (Dordrecht, 2018, 25(6), 3295-3305
Metodo di produzione 29
Condizioni di reazione
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Ethanol ; 12 h, rt
Riferimento
- Highly efficient reduction of nitro compounds: recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source, Synthetic Communications, 2018, 48(19), 2475-2484
Metodo di produzione 30
Condizioni di reazione
Riferimento
- Synthesis, characterization, anticancer and antifungal studies of Pyrazole carboxamide derivatives, Chemistry & Biology Interface, 2018, 8(1), 26-44
Metodo di produzione 31
Condizioni di reazione
Riferimento
- Synthesis, biological evaluation, and in silico study of some unique multifunctional 1,2,4-triazole acetamides, Turkish Journal of Chemistry, 2018, 42(2), 401-417
Metodo di produzione 32
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Ceria , Palladium (cerium dioxide-supported) ; 3.5 h, 2 MPa, 45 °C
Riferimento
- High Performance and Active Sites of a Ceria-Supported Palladium Catalyst for Solvent-Free Chemoselective Hydrogenation of Nitroarenes, ChemCatChem, 2017, 9(19), 3743-3751
Metodo di produzione 33
Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic acid , Azidotrimethylsilane Solvents: Methanol , Chloroform ; 2.7 min, 90 °C
1.2 Reagents: Methanol ; 90 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
1.2 Reagents: Methanol ; 90 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
Riferimento
- Continuous-Flow Electrophilic Amination of Arenes and Schmidt Reaction of Carboxylic Acids Utilizing the Superacidic Trimethylsilyl Azide/Triflic Acid Reagent System, Journal of Organic Chemistry, 2016, 81(19), 9372-9380
Metodo di produzione 34
Condizioni di reazione
Riferimento
- Synthesis of 2-{(5-phenyl-l,3,4-Oxadiazol-2-yl)sulfanyl}_N-substituted acetamides as potential antimicrobial and hemolytic agents, Pakistan Journal of Pharmaceutical Sciences, 2016, 29(3), 801-809
Metodo di produzione 35
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium (nanoclusters, nitrogen-doped mesoporous carbon-supported) ; 2 h, 1 MPa, rt → 45 °C
Riferimento
- Solvent-Free Selective Hydrogenation of Nitroarenes Using Nanoclusters of Palladium Supported on Nitrogen-Doped Ordered Mesoporous Carbon, ChemCatChem, 2016, 8(8), 1485-1489
Metodo di produzione 36
Condizioni di reazione
1.1 Reagents: Pyridine , Tetrabutylammonium tetrafluoroborate Solvents: Acetonitrile ; 22 °C
1.2 Reagents: Piperidine ; 12 h, 80 °C
1.2 Reagents: Piperidine ; 12 h, 80 °C
Riferimento
- Electrochemical Amination of Less-Activated Alkylated Arenes Using Boron-Doped Diamond Anodes, European Journal of Organic Chemistry, 2016, 2016(7), 1274-1278
Metodo di produzione 37
Condizioni di reazione
1.1 Reagents: Cuprous iodide , Hydrogen bromide Solvents: 1,2-Dichloroethane , Water ; 12 h, 120 °C
Riferimento
- Copper-Promoted Tandem Reaction of Azobenzenes with Allyl Bromides via N=N Bond Cleavage for the Regioselective Synthesis of Quinolines, Organic Letters, 2015, 17(23), 5836-5839
Metodo di produzione 38
Condizioni di reazione
1.1 Reagents: Thiourea , Potassium tert-butoxide Solvents: Ethanol ; 12 h, 80 °C
Riferimento
- Catalyst-Free Chemoselective Reduction of Nitroarenes Using Thiourea as a Hydrogen Source, Asian Journal of Organic Chemistry, 2015, 4(2), 141-144
Metodo di produzione 39
Condizioni di reazione
1.1 Reagents: Oxygen , Poly(methylhydrosiloxane) Catalysts: Bis(acetylacetonato)nickel Solvents: 1,4-Dioxane ; 3 - 5 h, 80 °C
Riferimento
- Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction, RSC Advances, 2015, 5(103), 84574-84577
Metodo di produzione 40
Condizioni di reazione
1.1 Reagents: Ammonium formate Catalysts: 1604839-72-6 (silica-coated iron oxide-bound) Solvents: Water ; 20 h, 90 °C
Riferimento
- A Highly Water-Dispersible/Magnetically Separable Palladium Catalyst: Selective Transfer Hydrogenation or Direct Reductive N-Formylation of Nitroarenes in Water, ChemPlusChem, 2015, 80(12), 1750-1759
2,4-dimethylaniline Raw materials
- N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetimidoyl chloride
- Diazene,1,2-bis(2,4-dimethylphenyl)-
- N-Hydroxy-4-nitrobenzimidamide
- 1,3-Bis(2,4-dimethylphenyl)urea
- Bis(2,4-dimethylphenyl)cadmium
- N-(2,4-Dimethylphenyl)acetamide
- 4-Chloro-m-xylene
- Amitraz
2,4-dimethylaniline Preparation Products
- 2,4-dimethylaniline (95-68-1)
- N′-(2,4-Dimethylphenyl)-N-formyl-N-methylmethanimidamide (2713973-21-6)
- 2,6-Dimethylaniline (87-62-7)
- N-ethyl-2,4-dimethylaniline (1742-94-5)
- 2-Bromo-4,6-dimethylaniline (41825-73-4)
- 3,5-Dimethylaniline (108-69-0)
- 1,2,4-Oxadiazole, 3-(4-nitrophenyl)-5-(trifluoromethyl)- (312633-84-4)
2,4-dimethylaniline Fornitori
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:95-68-1)2,4-Dimethyl aniline
Numero d'ordine:1643834;sfd16380
Stato delle scorte:in Stock
Quantità:Company Customization/200kg
Purezza:98%/99.9%
Informazioni sui prezzi Ultimo aggiornamento:Monday, 14 April 2025 21:49
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:95-68-1)2,4-Dimethylaniline
Numero d'ordine:LE10707;LE1643834;LE5248
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:03
Prezzo ($):discuss personally
Email:18501500038@163.com
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
(CAS:95-68-1)
Numero d'ordine:SFD2137
Stato delle scorte:
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 11 December 2024 17:03
Prezzo ($):
Email:sales1@senfeida.com
2,4-dimethylaniline Letteratura correlata
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Related Categories
- Solventi e Chimici organici Composti organici Benzoidi Benzene e derivati sostituiti m-xileni
- Solventi e Chimici organici Composti organici Benzoidi Benzene e derivati sostituiti xileni m-xileni
- Pesticidi chimici Principi attivi dei pesticidi Sostanze standard
- Solventi e Chimici organici Composti organici Ammine/Solfonamidi
95-68-1 (2,4-dimethylaniline) Prodotti correlati
- 919785-81-2(2,6-Dimethylaniline-D6)
- 78288-65-0(Benzenamine, 2,4-dimethyl-, ion(1-) (9CI))
- 82299-97-6(Benzenamine,2-(methyl-14C)- (9CI))
- 88-05-1(2,4,6-Trimethylaniline (Mesidine), ND25=1,4959)
- 151985-13-6(o-Toluidine-d3 (methyl-d3))
- 68408-20-8(O-TOLUIDINE-4,6-D2)
- 68408-22-0(2-TOLUIDINE-D7)
- 87-62-7(2,6-Dimethylaniline)
- 194423-47-7(2-Toluidine-d9)
- 1092805-08-7(2,6-DIMETHYLANILINE-D11)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:95-68-1)2,4-Dimethyl aniline
Purezza:98%/99.9%
Quantità:Company Customization/200kg
Prezzo ($):Inchiesta/Inchiesta
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:95-68-1)2,4-Dimethylaniline
Purezza:99%/99%/99%
Quantità:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Prezzo ($):Inchiesta/Inchiesta/Inchiesta